molecular formula C18H22ClN5O B2860130 1-(4-Chlorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1234859-64-3

1-(4-Chlorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2860130
CAS No.: 1234859-64-3
M. Wt: 359.86
InChI Key: IMGOOLPMBSQUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H22ClN5O and its molecular weight is 359.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interactions and Inhibition Effect of Urea-Derived Compounds

Urea-derived Mannich bases, including those with pyrimidinyl and piperidinyl groups, have been studied for their ability to inhibit corrosion on mild steel surfaces in acidic environments. These compounds, characterized by their unique molecular structures, show promising efficiency as corrosion inhibitors, with their effectiveness varying with concentration and temperature. The relationship between their molecular structure and inhibition efficiency has been explored, providing insights into potential applications in material protection and preservation (Jeeva et al., 2015).

Dimerization of Ureidopyrimidones via Hydrogen Bonding

The dimerization behavior of ureidopyrimidones, facilitated by hydrogen bonding, highlights their potential in supramolecular chemistry. This property, which allows for the formation of highly stable dimers, is critical for designing molecular structures that can self-assemble into larger, complex systems. Such characteristics are valuable for the development of novel materials and chemical sensors (Beijer et al., 1998).

Synthesis and Self-Assembly of Pyrimidinones

Research into the synthesis of 2-aminopyrimidinones and their self-assembly capabilities opens avenues in pharmaceuticals and nanotechnology. The ability of these compounds to form structured assemblies through hydrogen bonding is crucial for drug delivery systems and the creation of nanoscale devices (Bararjanian et al., 2010).

Antimicrobial and Anticancer Activities

The exploration of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine has led to the discovery of compounds with significant analgesic and antiparkinsonian activities. These findings suggest potential therapeutic applications for these compounds in treating pain and Parkinson's disease (Amr et al., 2008).

Competitive Resonance in Carbonyl Groups

The study of competitive resonance at the carbonyl group in acyl compounds, including ureas, provides fundamental insights into the electronic structure and reactivity of these molecules. Understanding these interactions is essential for designing more efficient catalysts and reaction processes (Kallies et al., 1997).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O/c19-16-4-2-14(3-5-16)12-22-18(25)23-13-15-6-10-24(11-7-15)17-20-8-1-9-21-17/h1-5,8-9,15H,6-7,10-13H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGOOLPMBSQUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.